![molecular formula C16H18N2O3 B10808701 4-acetyl-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B10808701.png)
4-acetyl-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide
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Overview
Description
4-acetyl-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide is an organic compound with a complex structure that includes a pyrrole ring, an acetyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method involves the acylation of a pyrrole derivative with an acetylating agent in the presence of a catalyst. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the compound's potential as an anticancer agent. Its structure allows it to interact with biological targets involved in cancer progression. For instance:
- Cytotoxicity : Preliminary data suggest that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells.
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Research indicates that similar pyrrole derivatives possess significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with reported minimum inhibitory concentrations (MIC) suggesting effective antimicrobial properties .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes associated with disease states. For example, studies have indicated that related compounds can inhibit acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of 4-acetyl-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide against various human cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound exhibited potent activity with an MIC comparable to standard antibiotics, suggesting its viability as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide
- 3,5-dimethyl-1H-pyrrole-2-carboxamide
- N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide
Uniqueness
4-acetyl-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-acetyl-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide is a synthetic compound belonging to the pyrrole class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of pyrrole derivatives with various acylating agents. The specific synthesis pathway includes:
- Starting Material : 3,5-dimethyl-1H-pyrrole.
- Acylation : The introduction of the acetyl group at the 4-position.
- Amidation : Reaction with 2-methoxyphenyl amine to form the final product.
The synthesis yields a light brown amorphous solid, characterized by spectral methods such as NMR and IR spectroscopy, confirming the structure and purity of the compound .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating significant activity:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
- Comparison with Controls : For context, isoniazid (MIC = 0.25 μg/mL) and ciprofloxacin (MIC = 2 μg/mL) were used as controls in these studies, indicating that the pyrrole derivative possesses comparable efficacy against certain pathogens .
The biological activity is believed to involve multiple mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other antibiotics, pyrrole derivatives may disrupt bacterial cell wall integrity.
- DNA Interference : Some studies suggest that these compounds can interact with bacterial DNA or inhibit topoisomerases, leading to cell death.
Study 1: Antibacterial Evaluation
A comprehensive evaluation was conducted on a series of pyrrole derivatives including our compound. The study involved:
- Test Organisms : Various Gram-positive and Gram-negative bacteria.
- Results : The compound showed potent activity against S. aureus with a notable zone of inhibition measured at 24 mm .
Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of related compounds revealed that modifications at the phenyl ring significantly affected antibacterial potency:
- Substituents : Electron-donating groups enhanced activity, while electron-withdrawing groups reduced it.
- Findings : Compounds with methoxy or hydroxyl groups at specific positions on the phenyl ring exhibited superior antibacterial properties compared to those lacking such substitutions .
Data Summary
Compound Name | MIC (μg/mL) | Target Bacteria | Notes |
---|---|---|---|
This compound | 3.12 - 12.5 | Staphylococcus aureus | Comparable to standard antibiotics |
Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis | Reference for comparison |
Control (Ciprofloxacin) | 2 | E. coli | Reference for comparison |
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
4-acetyl-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-9-14(11(3)19)10(2)17-15(9)16(20)18-12-7-5-6-8-13(12)21-4/h5-8,17H,1-4H3,(H,18,20) |
InChI Key |
GIOYGECUVPWYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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